molecular formula C16H22N4O4S2 B2992026 1-(benzylsulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane CAS No. 1903475-41-1

1-(benzylsulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane

Cat. No. B2992026
CAS RN: 1903475-41-1
M. Wt: 398.5
InChI Key: IKWNSMDSFSDUMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(benzylsulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. It has been extensively studied for its potential in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Multicomponent Synthesis

1-(Benzylsulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane is related to compounds synthesized through multicomponent reactions, such as the Ugi reaction followed by intramolecular SN2 reactions. This method is used to create diazepane systems, demonstrating the compound's relevance in constructing complex molecular architectures efficiently. Such synthetic strategies are pivotal for developing pharmaceuticals and materials science applications (Banfi et al., 2007).

Diazotransfer Reagents

Compounds within the same family as 1-(benzylsulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane, such as imidazole-1-sulfonyl azide hydrochloride, serve as diazotransfer reagents. They are crucial in transforming primary amines into azides and methylene substrates into diazo compounds, which are essential intermediates in organic synthesis and material science (Goddard-Borger & Stick, 2007).

Catalysis in Organic Synthesis

Imidazolium-based compounds, akin to 1-(benzylsulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane, are used as catalysts in various organic reactions. For example, sulfonic acid functionalized imidazolium salts catalyze the synthesis of benzimidazoles efficiently, highlighting the compound's potential role in facilitating organic transformations (Khazaei et al., 2011).

Antioxidant Activity

Related compounds, such as 1,4-[bis(3-arylmethanesulfonyl pyrrolyl and pyrazolyl)]benzenes, have been synthesized and evaluated for their antioxidant activity. This suggests potential research applications of 1-(benzylsulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane in studying and developing new antioxidants (Lavanya et al., 2014).

Solubility in Ionic Liquids

The solubility behavior of gases in ionic liquids containing imidazolium units suggests the relevance of compounds like 1-(benzylsulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane in studying the physicochemical interactions and applications of ionic liquids in gas absorption processes (Anthony et al., 2005).

Mechanism of Action

There seems to be some information available , but the site did not provide a detailed description.

properties

IUPAC Name

1-benzylsulfonyl-4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4S2/c1-18-12-16(17-14-18)26(23,24)20-9-5-8-19(10-11-20)25(21,22)13-15-6-3-2-4-7-15/h2-4,6-7,12,14H,5,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWNSMDSFSDUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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